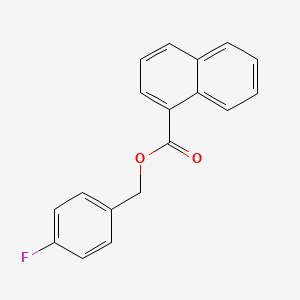

4-fluorobenzyl 1-naphthoate

Description

Structural Class and Research Significance of Fluoro-Naphthoate Esters.

Overview of Fluorinated Organic Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. tcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. alfa-chemistry.comnih.gov This stability, coupled with fluorine's high electronegativity and relatively small size, can influence a molecule's conformation, lipophilicity, and metabolic pathways. alfa-chemistry.comtcichemicals.com Consequently, organofluorine compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. tcichemicals.comalfa-chemistry.com The deliberate incorporation of fluorine is a key strategy in drug discovery, often enhancing the efficacy and metabolic stability of therapeutic agents. acs.orgrsc.org

Importance of Naphthoate Scaffolds in Synthetic Chemistry

Naphthalene (B1677914) and its derivatives, including naphthoate esters, are fundamental building blocks in organic synthesis. nih.govrsc.org The rigid, aromatic bicyclic system of the naphthalene core provides a versatile scaffold for the construction of complex molecular architectures. nih.gov Naphthoate esters, in particular, serve as valuable intermediates in the synthesis of a wide array of compounds, from dyes and polymers to advanced materials and biologically active molecules. nih.govrsc.org The naphthalene framework is a prominent feature in numerous natural products and has been incorporated into various approved drugs. rsc.orgrsc.org Furthermore, naphthoate derivatives have been explored for their potential applications as ligands in coordination chemistry and in the development of materials with interesting optical and electronic properties. nih.govrsc.org

Retrospective Overview of Ester Synthesis Methodologies and Fluorinated Scaffolds

The synthesis of esters is a cornerstone of organic chemistry, with a rich history of methodological development. The most traditional method is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. orgoreview.comlibretexts.org Other common methods include the reaction of alcohols with acyl chlorides or acid anhydrides. orgoreview.combyjus.com More recent innovations include catalyst-free methods, such as the reaction of a carboxylic acid with a dialkyl carbonate in the presence of an alcohol-containing solvent. google.com

The history of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine. nih.govnih.gov Early methods for introducing fluorine into organic molecules included halogen exchange reactions. nih.gov The development of new fluorinating agents and techniques throughout the 20th century has greatly expanded the accessibility and application of fluorinated compounds. ucla.edu The strategic incorporation of fluorinated building blocks, which are pre-fluorinated molecules that can be readily incorporated into larger structures, has become a common and powerful approach in modern synthesis. wikipedia.org

Rationale for Targeted Investigation of 4-Fluorobenzyl 1-Naphthoate (B1232437)

The specific focus on 4-fluorobenzyl 1-naphthoate is driven by its potential to contribute to both the fundamental understanding of organic reactions and the practical development of new synthetic routes.

Contribution to Synthetic Organic Chemistry Methodology Development

The synthesis of this compound itself provides a platform for refining and expanding existing esterification methodologies. The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) group can influence the reactivity of the corresponding alcohol, offering insights into the electronic effects on ester formation. Furthermore, the development of efficient and selective methods for the synthesis of this and related fluoro-naphthoate esters contributes to the broader toolkit of synthetic organic chemists.

Potential as a Key Intermediate in Advanced Organic Synthesis

Beyond its synthesis, this compound is a valuable intermediate for the construction of more complex and potentially functional molecules. The ester linkage can be selectively cleaved to yield 1-naphthoic acid and 4-fluorobenzyl alcohol, or it can be subjected to further transformations. The fluorinated benzyl moiety can participate in a variety of coupling reactions, while the naphthyl group offers multiple sites for further functionalization. This versatility positions this compound as a strategic starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research. For instance, fluorinated naphthoic acid derivatives are of interest for their potential pharmacological activities and their use in developing imaging agents. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methyl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO2/c19-15-10-8-13(9-11-15)12-21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEVWNQBTINHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorobenzyl 1 Naphthoate

Retrosynthetic Analysis of 4-Fluorobenzyl 1-Naphthoate (B1232437)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 4-fluorobenzyl 1-naphthoate, the most logical disconnection is at the ester linkage. This bond can be broken in two primary ways, leading to two sets of synthons, which are idealized fragments. In practice, these synthons correspond to real-world reagents.

The primary disconnection of the ester bond suggests a reaction between an acyl cation equivalent derived from 1-naphthoic acid and an alkoxide equivalent from 4-fluorobenzyl alcohol. This leads to the identification of 1-naphthoic acid and 4-fluorobenzyl alcohol as the key starting materials. youtube.comyoutube.com The forward reaction, therefore, would be an esterification.

Alternatively, one could envision a nucleophilic attack by a carboxylate anion of 1-naphthoic acid on an electrophilic carbon of a 4-fluorobenzyl halide. This retrosynthetic approach points to 1-naphthoic acid and a 4-fluorobenzyl halide (e.g., bromide or chloride) as the starting materials.

Classical Esterification Approaches

Traditional methods for ester synthesis remain highly relevant due to their reliability and scalability. These approaches typically involve the direct reaction of a carboxylic acid and an alcohol or the use of a more reactive carboxylic acid derivative.

Fischer Esterification Modifications for Naphthoic Acid Derivatives

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. jkchemical.commasterorganicchemistry.comcerritos.edu For the synthesis of this compound, this would involve reacting 1-naphthoic acid with 4-fluorobenzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com

To drive the equilibrium towards the product side, an excess of one reactant, typically the less expensive alcohol, is used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, can significantly improve the yield. jkchemical.comoperachem.comgeorganics.sk Given the structure of 1-naphthoic acid, steric hindrance is generally not a significant issue for esterification with a primary alcohol like 4-fluorobenzyl alcohol. jkchemical.com

| Parameter | Condition | Purpose |

| Catalyst | H₂SO₄, p-TsOH | To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. jkchemical.comcerritos.edu |

| Reactant Ratio | Excess alcohol | To shift the reaction equilibrium towards the ester product (Le Chatelier's Principle). masterorganicchemistry.com |

| Water Removal | Dean-Stark trap | To remove the water byproduct and drive the equilibrium towards the ester. operachem.comgeorganics.sk |

Acyl Chloride Activation Strategies with 4-Fluorobenzyl Alcohol

A more reactive approach involves the conversion of 1-naphthoic acid into its corresponding acyl chloride, 1-naphthoyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting 1-naphthoyl chloride is a highly reactive electrophile that readily reacts with 4-fluorobenzyl alcohol. nih.gov

This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.gov This method is particularly useful when dealing with acid-sensitive substrates or when high yields are required under mild conditions. nih.gov A study on the synthesis of related naphthoylindoles demonstrated the successful use of the acid chloride derived from 4-fluoro-1-naphthoic acid for acylation. nih.gov

Modern Catalytic Esterification Protocols

Recent advancements in catalysis have provided milder and more efficient alternatives to classical esterification methods. These modern protocols often offer higher selectivity and functional group tolerance.

Organocatalytic Methods for Naphthoate Ester Formation

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific examples for the synthesis of this compound are not prevalent in the literature, general organocatalytic methods for esterification are well-established. For instance, certain isothioureas have been shown to catalyze the asymmetric synthesis of β-amino esters. acs.org Additionally, organocatalysts have been employed in the asymmetric chlorinative dearomatization of naphthols, highlighting their utility in reactions involving naphthyl derivatives. rsc.org The development of organocatalytic systems for the direct esterification of naphthoic acids could provide a metal-free and environmentally benign synthetic route.

Transition Metal-Catalyzed Esterification Approaches (e.g., Palladium-catalyzed)

Transition metal catalysis offers powerful tools for ester synthesis. While direct palladium-catalyzed esterification of 1-naphthoic acid with 4-fluorobenzyl alcohol is not a standard procedure, related palladium-catalyzed reactions provide insights into potential strategies. For example, palladium-catalyzed Heck coupling of aryl halides with vinyl phosphonic acid has been developed to produce functionalized styryl phosphonic acids. science.gov

Stereoselective Synthesis Approaches (if applicable)

The molecule this compound is achiral, meaning it does not possess any stereocenters and does not have non-superimposable mirror images. Therefore, stereoselective synthesis is not applicable to the preparation of this compound. Stereoselectivity becomes a critical consideration in syntheses where the target molecule contains one or more chiral centers, and there is a need to produce a specific stereoisomer. While stereoselective reactions involving fluorobenzyl groups exist for other molecules, they are not relevant to the synthesis of this specific achiral ester. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as the use of safer solvents, improving atom economy, and minimizing waste.

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, several green approaches can be envisioned.

Solvent-Free Synthesis: One approach is to conduct the esterification under solvent-free conditions. connectjournals.comacs.org For example, heating a mixture of 1-naphthoic acid and 4-fluorobenzyl alcohol with a solid acid catalyst could potentially yield the desired ester, with the removal of water driving the reaction. science.gov Such methods simplify the work-up procedure and reduce solvent waste. acs.org

Alternative Media: The use of greener solvents is another important strategy. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as effective media for various chemical transformations. researchgate.net These solvents are highly polar, have strong hydrogen-bond-donating ability, and are poorly nucleophilic, which can enhance reaction rates and selectivity in esterification reactions. researchgate.net Their use could facilitate the synthesis of this compound under mild conditions, potentially without the need for an external catalyst. researchgate.net Furthermore, the development of fluorous biphasic systems, where a fluorinated catalyst is dissolved in a fluorous solvent, allows for easy separation and recycling of the catalyst, aligning with green chemistry goals. acs.org

The table below outlines potential green synthetic approaches for this compound.

| Green Approach | Description | Potential Advantages |

| Solvent-Free Reaction | Reactants are heated together, possibly with a catalyst, without any solvent. connectjournals.comgoogle.com | Reduced solvent waste, simplified purification, lower environmental impact. |

| Fluorinated Alcohol Media | Using solvents like HFIP or TFE to promote the reaction. researchgate.net | Can accelerate reactions, may eliminate the need for a catalyst, often easily recovered and reused. |

| Fluorous Biphasic Catalysis | Employing a fluorinated catalyst in a fluorous solvent for easy separation. acs.org | High product conversion, catalyst is easily recovered and reused. acs.org |

Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal, 100% atom-economical reaction would incorporate all atoms of the reactants into the final product.

For the synthesis of this compound, the direct esterification of 1-naphthoic acid and 4-fluorobenzyl alcohol is highly atom-economical, as the only byproduct is water.

Reaction: C₁₁H₈O₂ + C₇H₇FO → C₁₈H₁₃FO₂ + H₂O

Byproduct: Water (H₂O)

In contrast, methods involving activating agents or protecting groups have lower atom economy due to the formation of stoichiometric byproducts that are not incorporated into the final molecule. For example, the acyl chloride route generates HCl, which is then neutralized by a base, creating a salt byproduct. The use of a coupling agent like DCC results in the formation of dicyclohexylurea as a significant byproduct.

E-Factor (Environmental Factor): The E-Factor is another green chemistry metric that considers the total amount of waste produced in a chemical process. It is calculated as the ratio of the mass of waste to the mass of the product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and materials used in work-up and purification. Therefore, a solvent-free reaction with high conversion and yield would have a very low E-Factor, approaching zero in an ideal case. Syntheses that require large volumes of solvents for the reaction and subsequent purification will have a significantly higher E-Factor. Applying green principles, such as using catalytic rather than stoichiometric reagents and minimizing solvent use, directly contributes to a more favorable (lower) E-Factor for the synthesis of this compound. Atom-economical syntheses are a cornerstone of developing environmentally benign chemical processes. rsc.orgnih.govnih.gov

Mechanistic Investigations of 4 Fluorobenzyl 1 Naphthoate Formation and Reactivity

Detailed Reaction Mechanisms for Esterification Pathways.

The most common and direct method for the synthesis of 4-fluorobenzyl 1-naphthoate (B1232437) is the Fischer esterification of 1-naphthoic acid with 4-fluorobenzyl alcohol. This reaction is typically catalyzed by a strong acid and proceeds through a series of equilibrium steps.

C₁₀H₇COOH + F-C₆H₄CH₂OH ⇌ C₁₀H₇COOCH₂C₆H₄F + H₂O

(1-Naphthoic Acid + 4-Fluorobenzyl Alcohol ⇌ 4-Fluorobenzyl 1-Naphthoate + Water)

The accepted mechanism for this acid-catalyzed esterification involves a nucleophilic acyl substitution, as detailed in the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 1-naphthoic acid, increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the subsequent attack by the weakly nucleophilic 4-fluorobenzyl alcohol. chemistrysteps.comnrochemistry.com

Nucleophilic Attack: The oxygen atom of the hydroxyl group of 4-fluorobenzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon of the protonated 1-naphthoic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid equilibrium and converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule. This step results in a protonated ester.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the protonated ester, regenerating the acid catalyst and yielding the final product, this compound.

In the context of Fischer esterification, the key leaving group is a water molecule, which is formed from the hydroxyl group of the carboxylic acid and a proton from the alcohol's hydroxyl group. The initial hydroxyl group of the carboxylic acid is a poor leaving group. Acid catalysis is essential to protonate this hydroxyl group, converting it into a much better leaving group, water. This is a critical step that facilitates the forward reaction.

The nucleophile in this reaction is the 4-fluorobenzyl alcohol. The nucleophilicity of the alcohol's oxygen is a determining factor in the reaction rate. While alcohols are generally weak nucleophiles, the activation of the carboxylic acid by the acid catalyst makes the carbonyl carbon sufficiently electrophilic to be attacked. The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) ring of 4-fluorobenzyl alcohol slightly reduces the nucleophilicity of the alcohol's oxygen compared to unsubstituted benzyl alcohol, but this effect is generally not significant enough to prevent the reaction from occurring under standard Fischer esterification conditions.

Acid catalysis is paramount for the Fischer esterification to proceed at a reasonable rate. The catalyst, typically a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid, serves two primary functions:

Activation of the Carboxylic Acid: By protonating the carbonyl oxygen, the acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Facilitation of Leaving Group Departure: The catalyst enables the conversion of the hydroxyl group into a good leaving group (water).

The rate of the reaction is dependent on the concentration of both the reactants and the acid catalyst. The reaction is reversible, and the position of the equilibrium is governed by Le Châtelier's principle. To drive the reaction towards the formation of the ester, an excess of one of the reactants (usually the alcohol) can be used, or the water produced can be removed from the reaction mixture, for instance, by azeotropic distillation. masterorganicchemistry.com

Base catalysis is not effective for the direct esterification of a carboxylic acid and an alcohol. In the presence of a base, the carboxylic acid would be deprotonated to form a carboxylate anion. This carboxylate is electron-rich and therefore not susceptible to nucleophilic attack. However, a related reaction, known as saponification, which is the base-promoted hydrolysis of an ester, proceeds readily.

| Catalyst Type | Role in Esterification | Effect on Reaction Rate |

|---|---|---|

| Brønsted Acid (e.g., H₂SO₄, p-TsOH) | Protonates the carbonyl oxygen, activating the carboxylic acid and facilitating the departure of the water leaving group. | Significantly increases the rate of reaction, allowing it to proceed at a practical speed. |

| Lewis Acid (e.g., Sc(OTf)₃) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Can also effectively catalyze the reaction, often under milder conditions. |

| Base (e.g., NaOH, KOH) | Deprotonates the carboxylic acid to form a non-reactive carboxylate. | Does not catalyze the direct esterification of a carboxylic acid and an alcohol. |

Stereochemical Considerations in Synthesis (if applicable).

In the synthesis of this compound from 1-naphthoic acid and 4-fluorobenzyl alcohol, there are no stereocenters in either of the starting materials or the final product. Therefore, stereochemical considerations are not applicable in this specific reaction. The reaction mechanism does not involve the formation or modification of any chiral centers.

However, it is important to note that in Fischer esterifications involving chiral alcohols or chiral carboxylic acids, the stereochemistry of the chiral center is generally retained. This is because the reaction occurs at the carbonyl carbon of the carboxylic acid and the oxygen of the alcohol, and the bonds to the chiral center are not broken during the reaction.

Exploration of Side Reactions and Byproduct Formation.

While the formation of this compound is the primary reaction, several side reactions can occur under the conditions of Fischer esterification, leading to the formation of byproducts.

One of the most common side reactions is the acid-catalyzed dehydration of the alcohol, in this case, 4-fluorobenzyl alcohol. This can lead to the formation of a carbocation, which can then undergo elimination to form an alkene or react with another alcohol molecule to form an ether. The formation of di(4-fluorobenzyl) ether is a potential byproduct. The stability of the benzylic carbocation intermediate makes this a more likely side reaction compared to the dehydration of simple primary alcohols.

Another potential side reaction is the self-condensation of 1-naphthoic acid under harsh conditions, though this is generally less common. Additionally, if the reaction temperature is too high or the reaction time is prolonged, decomposition of the starting materials or the product can occur, leading to a variety of minor byproducts.

The use of strong oxidizing acids like sulfuric acid can also lead to the formation of colored impurities through oxidation of the aromatic rings, especially at elevated temperatures.

| Side Reaction | Potential Byproduct(s) | Conditions Favoring Formation |

|---|---|---|

| Dehydration of 4-fluorobenzyl alcohol | Di(4-fluorobenzyl) ether | High temperatures, strong acid concentration, prolonged reaction times. |

| Oxidation of aromatic rings | Colored impurities | Use of strong oxidizing acids (e.g., sulfuric acid) at high temperatures. |

| Decomposition | Various minor byproducts | Excessively high temperatures or very long reaction times. |

Reaction Pathway Analysis through Kinetic Isotope Effects.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and providing insights into the structure of the transition state. The KIE is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope.

For the Fischer esterification of 1-naphthoic acid with 4-fluorobenzyl alcohol, several KIE experiments could be envisioned to probe the mechanism:

Deuterium KIE at the Alcohol's Hydroxyl Group: Replacing the hydrogen of the hydroxyl group in 4-fluorobenzyl alcohol with deuterium (4-fluorobenzyl alcohol-d1) would likely result in a small normal KIE (kH/kD > 1). This is because the O-H bond is broken in the proton transfer step, which is generally a fast equilibrium and not the rate-determining step. A small effect might be observed due to changes in solvation and the acidity of the alcohol.

¹⁸O KIE at the Alcohol's Oxygen: Replacing the ¹⁶O of the hydroxyl group in 4-fluorobenzyl alcohol with ¹⁸O would be expected to show a significant normal KIE (k¹⁶/k¹⁸ > 1) if the nucleophilic attack of the alcohol on the carbonyl carbon is the rate-determining step. This is because the C-O bond is being formed in this step. Isotopic labeling studies have confirmed that the oxygen from the alcohol is incorporated into the ester, supporting the proposed mechanism. libretexts.org

¹³C KIE at the Carbonyl Carbon: Replacing the ¹²C of the carbonyl group in 1-naphthoic acid with ¹³C would also be expected to show a normal KIE (k¹²/k¹³ > 1) if the nucleophilic attack is rate-limiting. The change in bonding at the carbonyl carbon from sp² to sp³ hybridization in the transition state would lead to this effect.

| Isotopic Substitution | Expected KIE (k_light / k_heavy) | Mechanistic Insight |

|---|---|---|

| 4-Fluorobenzyl alcohol-d1 (O-D vs. O-H) | Small Normal ( > 1) | Consistent with proton transfer not being the rate-determining step. |

| 4-Fluorobenzyl alcohol-¹⁸O (¹⁸O vs. ¹⁶O) | Normal ( > 1) | Supports nucleophilic attack of the alcohol as the rate-determining step. |

| 1-Naphthoic acid-¹³C (carbonyl ¹³C vs. ¹²C) | Normal ( > 1) | Consistent with a change in hybridization at the carbonyl carbon in the rate-determining step. |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Fluorobenzyl 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For 4-fluorobenzyl 1-naphthoate (B1232437), ¹H and ¹³C NMR spectra would confirm the presence of the distinct 4-fluorobenzyl and 1-naphthoate moieties. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthyl and fluorophenyl rings, as well as a key singlet for the benzylic methylene (B1212753) (-CH₂-) protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the ester group.

Illustrative ¹H and ¹³C NMR Data for 4-Fluorobenzyl 1-Naphthoate

This table presents expected chemical shifts based on the analysis of similar structural motifs. Actual experimental values may vary.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Naphthyl-H2 | 8.1 - 8.3 | 125 - 127 |

| Naphthyl-H3 | 7.5 - 7.7 | 128 - 130 |

| Naphthyl-H4 | 7.9 - 8.1 | 124 - 126 |

| Naphthyl-H5 | 8.0 - 8.2 | 126 - 128 |

| Naphthyl-H6 | 7.4 - 7.6 | 127 - 129 |

| Naphthyl-H7 | 7.4 - 7.6 | 129 - 131 |

| Naphthyl-H8 | 8.8 - 9.0 | 133 - 135 |

| Fluorobenzyl-H2'/H6' | 7.3 - 7.5 | 130 - 132 |

| Fluorobenzyl-H3'/H5' | 7.0 - 7.2 | 115 - 117 |

| Methylene (-CH₂-) | 5.3 - 5.5 | 65 - 67 |

| Carbonyl (C=O) | - | 165 - 168 |

| Naphthyl-C1 | - | 131 - 133 |

| Naphthyl-C4a | - | 133 - 135 |

| Naphthyl-C8a | - | 130 - 132 |

| Fluorobenzyl-C1' | - | 134 - 136 |

| Fluorobenzyl-C4' | - | 161 - 164 (d, ¹JCF) |

While 1D NMR provides foundational information, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between the protons within the naphthyl ring system and within the 4-fluorophenyl ring, confirming their individual spin systems. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.com An HSQC or HMQC spectrum would definitively link each proton signal to its attached carbon, for instance, connecting the methylene proton signal to the methylene carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (typically over 2-3 bonds) between protons and carbons. youtube.com This technique is instrumental in connecting the separate fragments of the molecule. Key expected HMBC correlations for this compound would include a correlation from the benzylic methylene protons to the ester carbonyl carbon and to carbons C1', C2', and C6' of the fluorophenyl ring. Additionally, correlations from naphthyl protons (like H2 and H8) to the carbonyl carbon would confirm the ester linkage. researchgate.net

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly receptive to NMR analysis. wikipedia.orgnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.orgscholaris.ca

In this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a triplet due to coupling with the two ortho protons (H3'/H5') and a triplet due to coupling with the two meta protons (H2'/H6'), resulting in a more complex multiplet (a triplet of triplets). This coupling pattern provides definitive evidence for the 4-position of the fluorine on the benzyl (B1604629) ring. diva-portal.orghuji.ac.il

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₈H₁₃FO₂). nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS are commonly used for this purpose. nih.govresearchgate.net By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with very high confidence.

Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₃FO₂ |

| Calculated Exact Mass | 280.0900 |

| Expected Ion | [M+H]⁺ or [M+Na]⁺ |

| Expected Measured Mass | ~280.0900 (within 5 ppm) |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the original molecule.

For this compound, MS/MS analysis would be expected to produce key fragments that confirm the ester structure. The most likely fragmentation pathways would involve the cleavage of the ester bond, leading to the formation of characteristic ions.

Expected Key MS/MS Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 155.0497 | [C₁₁H₇O]⁺ (Naphthoyl cation) |

| 127.0504 | [C₁₁H₇]⁺ (Loss of CO from naphthoyl cation) |

| 109.0402 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

The observation of the naphthoyl cation (m/z 155) and the fluorobenzyl cation (m/z 109) would provide unequivocal evidence for the two main structural components of the molecule.

Single Crystal X-Ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. aps.org

Successful analysis of a suitable crystal of this compound would yield precise data on:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry. eurjchem.com

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the ester linkage.

Intermolecular Interactions: The analysis can reveal non-covalent interactions like hydrogen bonds, C-H···π, or π···π stacking that dictate how the molecules pack together in the solid state. nih.govnih.gov

This technique provides an unambiguous and absolute confirmation of the molecular structure, complementing the connectivity information derived from NMR and MS.

Crystallographic Data Collection and Refinement

The precise three-dimensional arrangement of atoms in a crystalline sample of this compound would be determined using single-crystal X-ray diffraction. Although a specific crystal structure for this compound is not published, the expected methodology and parameters can be described.

A suitable single crystal would be mounted on a goniometer and maintained at a low temperature (typically around 100 K) to minimize thermal vibrations. Data collection would be performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data would be processed to yield a set of structure factors, which are then used to solve the crystal structure via direct methods or Patterson synthesis. The resulting structural model would be refined using full-matrix least-squares on F².

Based on analyses of similar aromatic esters, a table of expected crystallographic data collection and refinement parameters is presented below. dcu.ie

| Parameter | Expected Value/Condition |

| Empirical Formula | C₁₈H₁₃FO₂ |

| Formula Weight | 280.29 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Temperature | ~100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Absorption Coefficient | ~0.10 mm⁻¹ |

| Data Collection Method | ω and φ scans |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R₁ ≈ 0.04-0.06, wR₂ ≈ 0.10-0.15 |

| Goodness-of-Fit (S) | ~1.0 |

Intermolecular Interactions and Crystal Packing Analysis

Furthermore, the presence of the fluorine atom and the ester group would introduce other key interactions. Weak C-H···O hydrogen bonds involving the ester carbonyl oxygen as an acceptor are anticipated. Additionally, C-H···F interactions, while generally weak, can play a role in directing the crystal packing. researchgate.net The interplay of these forces—π-π stacking, C-H···O, and C-H···F interactions—would define the three-dimensional solid-state structure. Analysis of the Hirshfeld surface would be employed to quantify these and other van der Waals contacts within the crystal lattice. acs.org

Expected Intermolecular Interactions in this compound:

| Interaction Type | Description |

| π-π Stacking | Face-to-face or offset stacking between the naphthyl and/or fluorophenyl aromatic rings. |

| C-H···O Hydrogen Bonds | Interactions between aromatic or benzylic C-H donors and the ester carbonyl oxygen acceptor. |

| C-H···F Interactions | Weak hydrogen bonds involving the fluorine atom as an acceptor. |

| van der Waals Forces | General dispersive forces contributing to the overall packing efficiency. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy provides a definitive fingerprint of the molecule by identifying its functional groups. While experimental spectra for this compound are unavailable, the expected characteristic absorption and scattering bands can be predicted based on data from analogous structures like fluorobenzene (B45895), benzyl derivatives, and naphthoate esters. irphouse.comaip.orgjetir.orgtheaic.orgresearchgate.netnih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. The FT-IR spectrum would be dominated by strong absorptions from polar bonds, particularly the C=O stretch of the ester. The Raman spectrum would highlight vibrations of non-polar bonds, such as the aromatic C=C stretching modes.

Predicted Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected in FT-IR | Expected in Raman |

| 3100-3000 | Aromatic C-H Stretch (Naphthyl & Phenyl) | Medium | Strong |

| ~2960 | Methylene (-CH₂-) Asymmetric/Symmetric Stretch | Medium-Weak | Medium-Weak |

| 1730-1715 | Ester C=O Carbonyl Stretch | Very Strong | Weak |

| 1620-1580 | Aromatic C=C Stretch (Naphthyl & Phenyl) | Strong | Strong |

| 1280-1250 | Ester C-O Asymmetric Stretch | Strong | Medium |

| 1250-1200 | C-F Stretch (Aromatic) | Strong | Medium-Weak |

| 1150-1100 | Ester C-O Symmetric Stretch | Strong | Medium |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for determining the purity of this compound and for isolating it from reaction mixtures or identifying impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like aromatic esters. sielc.comrsc.orgwaters.comoup.comthermofisher.com A reversed-phase HPLC method would be most suitable for this compound due to its hydrophobic nature. The compound would be separated on a C18 or C8 stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection would be achieved using a UV detector, likely set at a wavelength where the naphthyl group exhibits strong absorbance (e.g., ~254 nm or ~280 nm). This method would effectively separate the target compound from potential non-volatile impurities such as unreacted 1-naphthoic acid or byproducts from the synthesis.

Typical HPLC Parameters for Purity Analysis:

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm or ~280 nm |

| Column Temperature | 25-35 °C |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. thermofisher.commedistri.swiss For this compound, GC-MS would be used to detect residual starting materials like 4-fluorobenzyl alcohol or other volatile byproducts. scholarsresearchlibrary.com The sample, dissolved in a suitable solvent, would be injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented, producing a unique mass spectrum that allows for definitive identification by comparison with spectral libraries. nih.gov

Typical GC-MS Parameters for Impurity Analysis:

| Parameter | Condition |

| Column | Capillary column, e.g., DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) mdpi.comthermofisher.com |

| Carrier Gas | Helium at a constant flow rate of ~1 mL/min |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. ~50°C, ramped to ~300°C at 10-20 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-500 m/z |

Derivatization, Functionalization, and Reactivity Patterns of 4 Fluorobenzyl 1 Naphthoate

Hydrolysis and Transesterification Reactions of the Naphthoate Ester

The ester functional group is a key reactive center in 4-fluorobenzyl 1-naphthoate (B1232437), susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for both hydrolysis and transesterification reactions, leading to the cleavage of the ester bond.

Hydrolysis: Under aqueous conditions, the ester can be hydrolyzed to yield 1-naphthoic acid and 4-fluorobenzyl alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and irreversible. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate salt and 4-fluorobenzyl alcohol. The rate of base-catalyzed hydrolysis is influenced by the stability of the leaving group (alkoxide). nih.gov Studies on similar benzyl (B1604629) esters indicate that the rate-determining step is often the elimination of the alkoxide group. nih.gov

The kinetics of ester hydrolysis are dependent on factors such as pH, temperature, and the presence of catalysts. For instance, the base-catalyzed hydrolysis of esters is typically a bimolecular reaction, with the rate being dependent on the concentration of both the ester and the hydroxide ion.

Transesterification: This reaction involves the exchange of the 4-fluorobenzyl alcohol moiety with another alcohol. Transesterification can be catalyzed by acids, bases, or enzymes (e.g., lipases). wikipedia.org The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove one of the products from the reaction mixture. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents/Catalyst | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 1-Naphthoic acid, 4-Fluorobenzyl alcohol |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O | 1-Naphthoate salt, 4-Fluorobenzyl alcohol |

| Transesterification | R'OH, Acid or Base Catalyst | 1-Naphthoate-R', 4-Fluorobenzyl alcohol |

Reactions Involving the Fluorobenzyl Moiety

The 4-fluorobenzyl portion of the molecule presents two main sites for chemical modification: the aromatic ring and the benzylic methylene (B1212753) group.

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS). However, due to the presence of the fluorine atom, the ring is also susceptible to nucleophilic aromatic substitution (SNAr), particularly when strong electron-withdrawing groups are also present.

Electrophilic Aromatic Substitution (EAS): While deactivated by the electron-withdrawing fluorine atom, the fluorinated phenyl ring can still undergo EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions under forcing conditions. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgquizlet.com The incoming electrophile will be directed to the positions ortho and para to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The presence of the fluorine atom, an electronegative halogen, makes the ipso-carbon susceptible to attack by strong nucleophiles. This reaction is facilitated by the ability of the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex). chemistrysteps.com In SNAr reactions, fluoride (B91410) is a surprisingly good leaving group. youtube.comyoutube.commasterorganicchemistry.com The rate of reaction is highly dependent on the presence and position of electron-withdrawing groups on the ring. masterorganicchemistry.com

| Reaction Type | Key Features |

| Electrophilic Aromatic Substitution | Deactivated ring; ortho, para-directing. |

| Nucleophilic Aromatic Substitution | Requires strong nucleophile; Fluorine acts as a leaving group. |

Modifications of the Benzylic Methylene Group (e.g., C-H fluorination)

The benzylic C-H bonds of the methylene group are activated towards radical and oxidative reactions due to the adjacent aromatic ring.

C-H Fluorination: Direct fluorination of the benzylic C-H bonds is a valuable transformation for introducing fluorine atoms, which can significantly alter the properties of a molecule. This can be achieved through various methods, including copper-catalyzed reactions with reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgnih.gov Such transformations enable the site-selective conversion of benzylic C-H bonds into C-F bonds. The resulting benzyl fluorides are versatile intermediates that can be used in subsequent nucleophilic substitution reactions. organic-chemistry.orgnih.gov

| Reaction | Catalyst/Reagent | Product Feature |

| Benzylic C-H Fluorination | Cu-catalyst / NFSI | Introduction of a fluorine atom at the benzylic position. |

Reactions Involving the Naphthyl Moiety

The naphthalene (B1677914) ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) and can also undergo reduction reactions.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring system is susceptible to electrophilic attack. The position of substitution is influenced by both electronic and steric factors. The ester group at the 1-position is a deactivating group and will direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Hydrogenation and Reduction of the Naphthalene Ring

The naphthalene ring can be partially or fully hydrogenated under catalytic conditions. The specific product obtained depends on the catalyst, solvent, temperature, and pressure. researchgate.net For instance, catalytic hydrogenation can lead to the formation of tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. researchgate.net The ester functionality may also be reduced under certain hydrogenation conditions, leading to the corresponding alcohol. nih.govyoutube.com Manganese-based catalysts have been developed for the transfer hydrogenation of esters using ethanol (B145695) as the hydrogen source. chemistryviews.org

| Reaction | Conditions | Potential Products |

| Electrophilic Aromatic Substitution | Electrophile, Lewis Acid | Substituted naphthalene ring (e.g., at 5- or 8-position) |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ru) | Tetralin or Decalin derivatives |

| Ester Reduction | H₂, Specific Catalysts or Reducing Agents | 1-Naphthylmethanol, 4-Fluorobenzyl alcohol |

Synthesis of Analogs and Structurally Related Compounds.

The synthesis of analogs and structurally related compounds of 4-fluorobenzyl 1-naphthoate is a key area of research for exploring structure-activity relationships and developing new molecules with tailored properties. These synthetic efforts primarily focus on modifications of the core structure through homologation, chain extension, and the introduction of diverse functional groups onto the aromatic rings.

Homologation and Chain Extension Reactions.

One of the most established methods for the homologation of carboxylic acids is the Arndt-Eistert synthesis . organic-chemistry.orgyoutube.comnrochemistry.comwikipedia.org This multi-step process can be envisioned to extend the carboxyl group of 1-naphthoic acid, a precursor to the target ester, by a single methylene unit. The reaction sequence commences with the conversion of 1-naphthoic acid to its corresponding acid chloride. nrochemistry.com Treatment of the acid chloride with diazomethane (B1218177) yields a diazoketone intermediate. youtube.comnrochemistry.com Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, alcohol, or an amine, generates the homologated carboxylic acid, ester, or amide, respectively. youtube.comnrochemistry.com The resulting naphthalene-1-acetic acid could then be esterified with 4-fluorobenzyl alcohol to yield the homologated analog of this compound.

Chain extension on the benzyl portion of the molecule can be approached by utilizing a precursor such as 4-fluorobenzaldehyde (B137897). The Wittig reaction provides a powerful tool for converting aldehydes and ketones into alkenes, thereby extending the carbon chain. stackexchange.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org By reacting 4-fluorobenzaldehyde with a suitable phosphonium (B103445) ylide, a variety of extended and functionalized styrenyl derivatives can be synthesized. stackexchange.commasterorganicchemistry.com For instance, reaction with methyltriphenylphosphonium (B96628) bromide would yield 1-fluoro-4-vinylbenzene. Subsequent functional group manipulation of the vinyl group could lead to a longer chain alcohol that can be esterified with 1-naphthoic acid.

Another classical method for chain extension of aldehydes is the Kiliani-Fischer synthesis , which elongates the carbon chain of an aldose by one carbon atom. chemistrysteps.comwikipedia.orgchemeurope.comacemap.info While primarily used in carbohydrate chemistry, the underlying principle of cyanohydrin formation followed by reduction can be adapted to aromatic aldehydes. wikipedia.org Treating 4-fluorobenzaldehyde with cyanide would form a cyanohydrin, which upon hydrolysis and reduction would yield a two-carbon extended chain with a terminal alcohol.

Furthermore, Grignard reactions offer a versatile approach to carbon-carbon bond formation. study.comsigmaaldrich.compsu.edulibretexts.org For example, the reaction of a Grignard reagent derived from a 4-fluorobenzyl halide with formaldehyde (B43269) would introduce a hydroxymethyl group, effectively extending the chain by one carbon. study.comsigmaaldrich.compsu.edu The resulting 2-(4-fluorophenyl)ethanol could then be esterified with 1-naphthoic acid.

| Reaction | Starting Material Moiety | Key Reagents | Intermediate | Extended Product Moiety |

|---|---|---|---|---|

| Arndt-Eistert Synthesis | 1-Naphthoic acid | SOCl₂, CH₂N₂, H₂O/Ag₂O | 1-Naphthoyl diazomethane | Naphthalene-1-acetic acid |

| Wittig Reaction | 4-Fluorobenzaldehyde | Ph₃P=CH₂ | - | 1-Fluoro-4-vinylbenzene |

| Kiliani-Fischer Synthesis | 4-Fluorobenzaldehyde | NaCN, H₂/Pd-BaSO₄ | 4-Fluoromandelonitrile | 2-(4-Fluorophenyl)acetaldehyde |

| Grignard Reaction | 4-Fluorobenzyl halide | Mg, Formaldehyde | - | 2-(4-Fluorophenyl)ethanol |

Introduction of Additional Functional Groups.

The introduction of additional functional groups onto the aromatic frameworks of this compound can significantly alter its electronic properties, polarity, and potential for intermolecular interactions. Such modifications are typically achieved through electrophilic or nucleophilic aromatic substitution reactions.

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The position of substitution on the naphthalene core is influenced by the directing effects of the existing substituents and reaction conditions. researchgate.netnbinno.com Common EAS reactions that can be employed include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide with a Lewis acid). wikipedia.orgmasterorganicchemistry.comyoutube.com For instance, nitration of the naphthalene ring would likely introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

The 4-fluorobenzyl moiety can also undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, although it is deactivating towards EAS. researchgate.net Therefore, reactions such as nitration or halogenation would be expected to yield products with substitution at the positions ortho or para to the fluorine atom.

Nucleophilic aromatic substitution (SNAr) is another important pathway for functionalization, particularly for the electron-deficient fluorobenzene (B45895) ring. wikipedia.orglibretexts.orgchemistrysteps.comnih.govmasterorganicchemistry.com The fluorine atom can be displaced by a variety of nucleophiles, especially if the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.orgchemistrysteps.com While the benzyl group is not strongly activating or deactivating for SNAr, under forcing conditions, or with the introduction of additional activating groups, the fluorine atom could potentially be substituted by nucleophiles such as alkoxides, amines, or thiols.

The reactivity of 1-naphthoic acid and its derivatives allows for a range of functionalization strategies. wikipedia.orgguidechem.comsigmaaldrich.comchemicalbook.comnih.gov The carboxylic acid group itself can be converted into other functional groups, such as amides or other esters, through standard organic transformations. Furthermore, modern cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the naphthalene ring of a suitably functionalized precursor. nih.govresearchgate.net

| Reaction Type | Aromatic Ring | Reagents | Potential Functional Group Introduced | Typical Position of Substitution |

|---|---|---|---|---|

| Nitration | Naphthalene | HNO₃, H₂SO₄ | -NO₂ | Various positions on the naphthalene ring |

| Halogenation | Naphthalene | Br₂, FeBr₃ | -Br | Various positions on the naphthalene ring |

| Friedel-Crafts Acylation | Naphthalene | CH₃COCl, AlCl₃ | -COCH₃ | Various positions on the naphthalene ring |

| Nitration | 4-Fluorobenzyl | HNO₃, H₂SO₄ | -NO₂ | Ortho to the fluorine |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzyl | NaOCH₃ | -OCH₃ (displacing -F) | Position of the fluorine atom |

Advanced Applications and Materials Science Perspectives of 4 Fluorobenzyl 1 Naphthoate Derivatives

Use as a Building Block in Complex Organic Synthesis

The molecular architecture of 4-fluorobenzyl 1-naphthoate (B1232437), featuring distinct aromatic and ester functionalities, positions it as a versatile building block in the synthesis of more complex organic molecules. The fluorinated benzyl (B1604629) portion and the naphthalene (B1677914) ring system offer multiple sites for further chemical modification, enabling the construction of intricate molecular frameworks.

Precursor for Macrocycles or Polymeric Materials

Derivatives of 4-fluorobenzyl 1-naphthoate could serve as monomers for the synthesis of macrocycles and polymeric materials. The introduction of reactive sites, such as additional functional groups on either the benzyl or naphthyl rings, would allow for polymerization or macrocyclization reactions. For instance, the incorporation of hydroxyl or amino groups could enable polycondensation reactions to form polyesters or polyamides. The inherent rigidity of the naphthyl group and the potential for intermolecular interactions involving the fluorine atom could impart unique structural and functional properties to the resulting polymers, such as enhanced thermal stability or specific liquid crystalline phases.

The synthesis of macrocycles from similar fluorinated aromatic building blocks has been explored, suggesting a viable pathway for derivatives of this compound. The strategic placement of reactive functional groups would be crucial for directing the cyclization process to yield macrocyclic structures with defined shapes and sizes.

Chiral Auxiliary or Ligand Scaffold

While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structural components are found in known chiral molecules. By introducing chirality into the molecule, for example, through asymmetric synthesis of a chiral center on the benzyl portion or by utilizing a chiral naphthyl derivative, it could potentially function as a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it would be cleaved and ideally recycled.

Furthermore, the naphthoate and benzyl groups can be functionalized to create multidentate ligands capable of coordinating with metal centers. The electronic properties of the fluorinated benzyl group could influence the catalytic activity of the resulting metal complexes, making such ligands potentially useful in asymmetric catalysis.

Integration into Functional Materials

The combination of a fluorinated aromatic ring and a naphthalene chromophore in this compound suggests its derivatives could be integrated into a variety of functional materials, particularly those with specific optical and electronic properties.

Photophysical Studies for Optical Applications (e.g., fluorescent probes, organic LEDs)

Naphthalene and its derivatives are well-known for their fluorescent properties, making them excellent candidates for use in optical applications. nih.gov The introduction of a 4-fluorobenzyl group can modulate these photophysical properties. Fluorine substitution can influence the electronic structure of the molecule, potentially leading to shifts in absorption and emission wavelengths, as well as affecting the quantum yield of fluorescence. mdpi.com

These characteristics are highly relevant for the development of fluorescent probes for sensing and imaging applications. mdpi.com Furthermore, naphthalene-based materials have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.org The fluorobenzyl group could enhance the electron-transporting properties or improve the thermal and morphological stability of the emissive layer in an OLED device.

Table 1: Potential Photophysical Properties of this compound Derivatives

| Property | Potential Influence of 4-Fluorobenzyl Group | Application |

| Absorption/Emission Wavelength | Shift to shorter or longer wavelengths (blue or red shift) | Tunable fluorescent probes, OLED emitters |

| Fluorescence Quantum Yield | Enhancement or quenching | High-efficiency fluorescent materials |

| Photostability | Increased stability due to strong C-F bond | Durable optical materials, long-lasting OLEDs |

| Electron Affinity | Increased due to electronegative fluorine | Improved electron transport in OLEDs |

Non-linear Optical (NLO) Properties of Derivatives

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant non-linear optical (NLO) properties. Derivatives of this compound, particularly if modified to enhance intramolecular charge transfer, could be investigated for such properties. The naphthalene ring acts as a π-system, and the fluorinated benzyl group can be considered an electron-withdrawing moiety. Further functionalization with strong electron-donating groups on the naphthalene ring would create a classic "push-pull" system, which is a common design strategy for NLO chromophores.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of such molecules, a key parameter for second-order NLO materials. Materials with strong NLO responses are crucial for applications in optical communications, data storage, and frequency conversion.

Role in Analytical Chemistry Research (e.g., as a standard, a reagent for detection)

In the realm of analytical chemistry, well-characterized and stable compounds can serve as valuable standards for chromatographic and spectroscopic techniques. Given its defined structure, this compound could potentially be used as an internal or external standard in methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly for the analysis of related aromatic esters.

Furthermore, derivatives of this compound could be developed as reagents for chemical detection. For instance, the introduction of a specific binding site could allow for its use as a selective colorimetric or fluorometric sensor for certain ions or molecules. The fluorine atom also provides a unique spectroscopic handle for ¹⁹F NMR studies, which can be a powerful tool for probing molecular interactions and environments.

Synthetic Intermediate in Agrochemical Research: The Untapped Potential of this compound Derivatives

While direct applications of this compound in agrochemicals are not extensively documented in publicly available research, the unique structural combination of a fluorinated benzyl group and a naphthoate moiety suggests a significant, albeit largely unexplored, potential for its derivatives as synthetic intermediates in the development of novel agrochemicals. The strategic incorporation of fluorine atoms and naphthyl rings into bioactive molecules is a well-established approach in the design of modern pesticides, aiming to enhance efficacy, metabolic stability, and target specificity.

The true value of this compound in agrochemical research lies in its capacity to serve as a versatile scaffold. Through targeted chemical modifications, this core structure can be elaborated into a diverse library of compounds for biological screening. The ester linkage, for instance, provides a reactive site for hydrolysis and subsequent derivatization, allowing for the introduction of various pharmacophores. Furthermore, the aromatic rings of both the benzyl and naphthyl components can be subjected to a range of electrophilic and nucleophilic substitution reactions, enabling the fine-tuning of steric and electronic properties to optimize biological activity.

Table 1: Potential Agrochemical Leads from this compound Derivatives

| Derivative Class | Synthetic Strategy | Potential Agrochemical Target |

| Pyrethroid Analogues | Ester hydrolysis followed by coupling with chrysanthemic acid derivatives. | Insecticides targeting insect sodium channels. |

| Neonicotinoid Analogues | Functionalization of the aromatic rings with nitrogen-containing heterocycles. | Insecticides targeting nicotinic acetylcholine receptors. |

| Strobilurin Analogues | Modification of the naphthyl group to mimic the strobilurin pharmacophore. | Fungicides inhibiting mitochondrial respiration. |

| Protoporphyrinogen Oxidase (PPO) Inhibitors | Introduction of specific side chains on the aromatic rings. | Herbicides inducing photodynamic damage in plants. |

Detailed research into the synthesis of such derivatives could unlock new avenues for the discovery of pesticides with improved performance and environmental profiles. The fluorinated benzyl motif is known to enhance the lipophilicity of molecules, which can improve their penetration through the waxy cuticles of plants and the exoskeletons of insects. This, in turn, can lead to increased bioavailability and potency. The naphthyl group, a larger polycyclic aromatic system, can engage in pi-stacking and hydrophobic interactions within the active sites of target enzymes and receptors, contributing to stronger binding and enhanced biological effect.

The exploration of this compound and its derivatives as synthetic intermediates represents a promising frontier in the ongoing quest for innovative and effective crop protection solutions. While current literature does not provide extensive data on this specific compound, its structural features align with established principles of agrochemical design, underscoring the need for further investigation into its synthetic utility and the biological activity of its derivatives.

Challenges, Limitations, and Future Research Directions

Scalability and Industrial Synthesis Challenges

The industrial-scale synthesis of aromatic esters like 4-fluorobenzyl 1-naphthoate (B1232437) presents several inherent challenges. Traditional esterification methods, such as the Fischer-Speier esterification, often rely on homogeneous acid catalysts (e.g., sulfuric acid), which can lead to corrosive byproducts, energy-intensive separation processes, and issues with catalyst reusability. mdpi.com The reversible nature of esterification also poses a significant hurdle to achieving high yields, often necessitating strategies to remove the water byproduct to drive the reaction equilibrium towards the product. researchgate.netmasterorganicchemistry.com

For a specific compound like 4-fluorobenzyl 1-naphthoate, the synthesis would likely involve the reaction of 1-naphthoic acid (or its more reactive acid chloride derivative) with 4-fluorobenzyl alcohol. On a large scale, challenges would include:

Reaction Kinetics and Equilibrium: Optimizing temperature, pressure, and catalyst loading to achieve a favorable reaction rate without promoting side reactions or decomposition. mdpi.com The equilibrium limitations of the Fischer esterification can result in incomplete conversion, requiring significant purification steps. researchgate.netmasterorganicchemistry.com

Purification: Separating the final ester product from unreacted starting materials, the catalyst, and any byproducts can be complex and costly at an industrial scale.

| Challenge | Description | Potential Mitigation Strategies |

| Catalyst Separation and Reuse | Homogeneous catalysts are difficult to separate from the reaction mixture. | Use of heterogeneous solid acid catalysts (e.g., ion-exchange resins, zeolites). mdpi.com |

| Reaction Equilibrium | The reversible nature of esterification limits product yield. researchgate.net | Continuous removal of water byproduct (e.g., pervaporation membranes). mdpi.com |

| Energy Consumption | High temperatures are often required for distillation and to drive the reaction. mdpi.com | Process intensification, use of more active catalysts to lower reaction temperatures. |

| Waste Generation | Use of stoichiometric reagents and solvents leads to significant waste streams. | Development of catalytic, solvent-free, or green solvent-based processes. nih.gov |

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of this compound and related esters. These approaches are guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.org

Key areas for development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, can simplify product purification and allow for catalyst recycling, making the process more sustainable. mdpi.commdpi.com

Enzymatic Synthesis: Lipases are enzymes that can catalyze esterification reactions under mild conditions (lower temperature and pressure) with high selectivity. nih.gov This biocatalytic approach can reduce energy consumption and the formation of byproducts.

Process Intensification: Technologies like reactive distillation or the use of membrane reactors that combine reaction and separation in a single unit can improve efficiency by continuously removing water and shifting the reaction equilibrium. mdpi.com

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are being explored to accelerate esterification reactions, potentially leading to shorter reaction times and lower energy input. researchgate.net

Novel Coupling Reactions: Cross-Dehydrogenative Coupling (CDC) reactions offer an atom-economical alternative for forming C–O bonds, potentially allowing for the direct synthesis of aryl esters from arenes and carboxylic acids using molecular oxygen as a green oxidant. labmanager.com

Exploration of Novel Reactivity Pathways

Beyond its synthesis, the reactivity of this compound itself is an area ripe for exploration. While esters are traditionally known for hydrolysis and transesterification reactions, modern transition-metal catalysis has opened up new avenues for transforming aromatic esters. acs.org

Future research could investigate:

Decarbonylative Coupling: Transition-metal catalysts (e.g., nickel or palladium) can facilitate the cleavage of the C(acyl)-O bond, allowing the ester to act as an arylating agent in cross-coupling reactions. This would enable the use of the naphthoate group as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Deoxygenative Transformations: Catalytic methods could be developed for the deoxygenative coupling of the aromatic ester with other nucleophiles, providing novel synthetic pathways. acs.org

Directed C-H Functionalization: The ester group could potentially act as a directing group for the functionalization of C-H bonds on either the naphthyl or benzyl (B1604629) ring systems, enabling the synthesis of more complex derivatives.

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before they are even synthesized. nih.gov These in silico methods can save significant time and resources in the laboratory.

Potential areas for computational investigation include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. QM can also be used to model reaction pathways and predict activation energies for its synthesis and potential reactions. bohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of the material, such as its thermal properties, and can be used to study its interactions with solvents or other molecules. researchgate.net

Property Prediction: Machine learning models, trained on large datasets of known compounds, can be used to predict various properties of this compound, such as its solubility, toxicity, and metabolic stability. bohrium.com

| Computational Method | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction energetics, spectroscopic data. nih.gov |

| Molecular Dynamics (MD) | Conformational stability, interaction with solvents, bulk thermal properties. nih.govresearchgate.net |

| Machine Learning (ML) | Solubility, pharmacokinetic properties, potential bioactivity. nih.govbohrium.com |

Expansion into New Areas of Materials Science or Supramolecular Chemistry

The unique combination of a fluorinated aromatic ring and a large polycyclic aromatic naphthyl group suggests that this compound could have interesting applications in materials science and supramolecular chemistry.

Materials Science: Fluorinated compounds are known for their unique properties, including high thermal stability, chemical inertness, and low surface energy. acs.orgnbinno.com These properties are valuable in the development of advanced polymers, liquid crystals, and specialty coatings. acs.orgnbinno.comman.ac.uk The presence of the fluorine atom in this compound could be exploited to create new functional materials. Aromatic esters themselves are being investigated as potential phase change materials for thermal energy storage due to their chemical stability. mdpi.com

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, self-assembled structures. frontiersin.org The flat, electron-rich naphthyl group is capable of π-π stacking interactions, while the fluorinated benzyl group can participate in halogen bonding and other non-covalent interactions. mdpi.com Naphthoic acids and their derivatives have been used in the formation of supramolecular gels and other complex architectures. science.govnih.gov Therefore, this compound could be a valuable building block (synthon) for designing new supramolecular materials with tailored properties.

Q & A

Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of 4-fluorobenzyl 1-naphthoate?

To validate the structure of this compound, researchers should employ a combination of FT-IR , H-NMR , and C-NMR to identify functional groups and atomic environments. For definitive confirmation, single-crystal X-ray diffraction is critical, as it provides precise bond lengths, angles, and torsional parameters. For example, in related naphthoate derivatives, X-ray studies revealed dihedral angles between aromatic rings (e.g., 8.66° in 4-nitrophenyl 1-naphthoate) and intermolecular interactions (e.g., C–H⋯O contacts) that stabilize crystal packing . Refinement parameters such as -factors (e.g., ) and data-to-parameter ratios (e.g., 12.5:1) ensure structural reliability .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Synthesis typically involves esterification between 1-naphthoic acid and 4-fluorobenzyl alcohol under acidic or coupling-agent conditions. Key steps include:

- Using Dean-Stark traps to remove water and drive esterification to completion.

- Purifying via column chromatography with gradients of ethyl acetate/hexane to isolate the product.

- Monitoring reaction progress with thin-layer chromatography (TLC) . Similar protocols for naphthoate esters (e.g., ethyl 1-naphthoate) emphasize stoichiometric control of reactants and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. What experimental strategies address contradictions between spectroscopic data and computational modeling for this compound?

Discrepancies between NMR/IR data and computational predictions (e.g., DFT calculations) may arise from solvent effects, dynamic conformational changes, or crystal-packing forces. To resolve these:

- Perform variable-temperature NMR to probe dynamic behavior in solution.

- Compare solid-state (X-ray) and solution-state (NMR) structures to identify conformational flexibility.

- Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice that may distort bond angles . For example, in 4-nitrophenyl 1-naphthoate, steric strain from the nitro group caused torsional deviations (4.51°), highlighting the need for multi-method validation .

Q. How can researchers design cadmium(II) coordination complexes using this compound as a ligand?

Naphthoate ligands are effective for constructing metal-organic frameworks (MOFs) due to their π-conjugation and carboxylate binding sites. To synthesize cadmium(II) complexes:

- Employ hydrothermal methods with Cd(NO) and stoichiometric ligand ratios.

- Introduce co-ligands (e.g., 2,2′-bipyridine) to modulate coordination geometry and nuclearity (e.g., binuclear vs. polymeric chains) .